Ethyl 1,6-naphthyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,6-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAPUKARAPRTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704702 | |
| Record name | Ethyl 1,6-naphthyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005030-66-9 | |
| Record name | Ethyl 1,6-naphthyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 1,6-naphthyridine-2-carboxylate has found applications in several scientific research areas:
Medicine: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its role in inhibiting enzymes and receptors involved in biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1,6-naphthyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Methyl 1,6-Naphthyridine-2-Carboxylate
- Structure : Methyl ester analogue (C₁₀H₈N₂O₂).
- Synthesis : Similar to the ethyl ester, often via esterification of 1,6-naphthyridine-2-carboxylic acid or direct substitution of halogenated precursors .
- Properties :
- Reactivity : Faster hydrolysis under basic conditions due to reduced steric hindrance .
- Applications : Used in peptide mimetics and kinase inhibitors, with comparable synthetic utility to ethyl esters .
1,6-Naphthyridine-2-Carboxylic Acid
Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate
- Structure : Tetrahydrogenated naphthyridine with a chlorine substituent (C₁₁H₁₃ClN₂O₂) .
- Synthesis : Hydrogenation of the aromatic ring followed by chlorination.
- Properties :
- Enhanced solubility in polar solvents due to saturation.
- Chlorine at position 4 enables nucleophilic aromatic substitution.
- Applications : Intermediate for antipsychotic agents, leveraging the tetrahydro scaffold’s conformational flexibility .
Ethyl 8-Bromo-1,6-Naphthyridine-2-Carboxylate
- Structure : Bromo-substituted derivative (C₁₁H₉BrN₂O₂) .
- Synthesis : Direct bromination or via Pd-catalyzed cross-coupling from halogenated precursors.
- Reactivity : Suzuki-Miyaura coupling with boronic acids to introduce aryl/vinyl groups at position 8 .
- Applications : Key intermediate in macrocyclic kinase inhibitors (e.g., c-Met inhibitors) .
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate
- Structure : Fully hydrogenated derivative with a ketone (C₁₄H₁₉N₂O₃) .
- Properties: Reduced aromaticity increases solubility in nonpolar solvents. Ketone enables condensation reactions (e.g., with hydrazines to form hydrazones).
- Applications : Explored in CNS-targeting drugs due to improved blood-brain barrier penetration .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Ethyl 1,6-naphthyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a naphthyridine scaffold with a carboxylate group, contributing to its reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant potency against these cell lines.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity . It has been tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of this compound possess anti-inflammatory properties . For instance, in vitro assays using lipopolysaccharide (LPS)-stimulated BV2 microglial cells demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain metabolic enzymes involved in cancer progression and inflammation.
- DNA Interaction : Some studies suggest that the compound may intercalate into DNA, disrupting replication in cancer cells.
- Receptor Modulation : Research indicates potential interactions with cannabinoid receptors (CB1 and CB2), which could contribute to its anti-inflammatory effects.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction in treated cells.
-
Antimicrobial Efficacy Study :
- In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.
Preparation Methods
Step 1
Dichloromethane, 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylic acid, and triethylamine were sequentially added to a reactor at 25-30°C under a nitrogen atmosphere, and the reaction mixture was cooled to 10-15 °C.
Step 2
The reaction mixture was cooled to 15-20 °C and then quenched by addition of aqueous sodium bicarbonate solution with stirring. The organic layer was separated and washed with aqueous sodium chloride solution. The organic layer was separated and dried by stirring with anhydrous sodium sulphate. The organic layer was filtered through a Nutsche filter and the sodium sulphate was washed with dichloromethane. The filtrate was transferred into a flask and evaporated under vacuum below 40 °C.
Preparation of Ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate
Step 1
2-Chloro-5-nitronicotinic acid was added to chloroform at 25-30 °C. N,N-dimethylformamide and thionyl chloride were sequentially added.
Step 3
Water was cooled to 0-5 °C in glass-lined reactor, and the reaction mixture from Step 2 was poured into it, maintaining the reactor temperature below 5 °C. The reaction mixture was kept at 0-5 °C for ≥ 3 h and the solid separated was filtered through Nutsche filter. The solvents were removed by filtration under vacuum. The reaction mixture was warmed to 25-30 °C and maintained at this temperature for 12 h.
Additional Synthesis Information
The synthesis of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. Common methods include:
- Using还原胺化 (Reductive amination)
- 多组分反应 (Multi-component reactions)
- 酯化 (Esterification) Finalizing the synthesis by converting the carboxylic acid into an ethyl ester using ethanol and an acid catalyst. These methods allow for the production of the compound with high purity and yield.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1,6-naphthyridine-2-carboxylate, and how can reaction yields be improved?
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of ethyl 8-bromo-1,6-naphthyridine-2-carboxylate with boronic acids (e.g., 3-chlorophenylboronic acid) in the presence of Pd(dppf)Cl₂ and KF in dioxane/water achieves moderate yields (62–66%) . Optimization strategies include:
- Catalyst selection : Pd(dppf)Cl₂ enhances regioselectivity for C–C bond formation.
- Solvent systems : Polar aprotic solvents (THF, dioxane) improve boronic acid solubility.
- Temperature control : Reflux conditions (80–100°C) balance reactivity and decomposition risks.
Post-synthesis, hydrolysis of the ester group using LiOH in THF/water (1:1) yields the carboxylic acid derivative, critical for further functionalization .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 3:7) to separate ester derivatives from unreacted boronic acids or palladium residues .
- Recrystallization : Ethanol or methanol is effective for high-purity crystals, with typical melting points around 110–112°C .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related naphthyridine analogs .
Q. How can researchers confirm the structural integrity of this compound?
- NMR spectroscopy :
- HRMS : High-resolution mass spectrometry (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 384.2383 for derivatives) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for naphthyridine derivatives?
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves ambiguities in regiochemistry. For example, bond lengths (C–N: 1.33 Å, C–C: 1.39 Å) and torsion angles distinguish substitution patterns .
- DFT calculations : Computational modeling (B3LYP/6-31G*) predicts NMR chemical shifts and verifies experimental data .
- 2D NMR : COSY and NOESY correlations identify spatial relationships between protons in complex derivatives .
Q. How can this compound be modified to enhance bioactivity?
- Functionalization :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to improve antimicrobial activity .
- Suzuki coupling with vinyl boronic esters forms styrene derivatives, enabling conjugation with bioactive amines (e.g., aniline derivatives) .
- Amidation : React the hydrolyzed carboxylic acid with primary amines (e.g., 4-methoxy-2-ethylaniline) using TBTU as a coupling agent to generate amides with enhanced solubility .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- Molecular docking : AutoDock Vina assesses binding affinities to biological targets (e.g., kinase enzymes) by simulating interactions with the naphthyridine core .
- Reactivity indices : Fukui functions (calculated via Gaussian 09) identify electrophilic sites (C-2 and C-8) prone to nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
